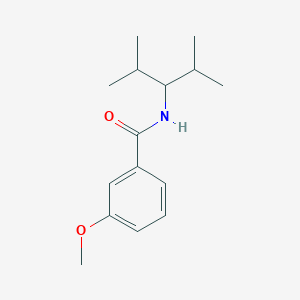
N-(2,5-difluorobenzyl)-N,1-dimethyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorobenzyl)-N,1-dimethyl-4-piperidinamine, commonly known as DFB, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. DFB is a selective dopamine transporter ligand that has been shown to have promising results in the treatment of various neurological disorders.
作用機序
DFB selectively binds to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the dopamine transporter, DFB prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
DFB has been shown to have significant effects on dopamine levels in the brain. Studies have shown that DFB can increase dopamine levels in the striatum, which is a critical brain region involved in the regulation of motor function and cognition. Additionally, DFB has been shown to increase dopamine levels in the prefrontal cortex, which is involved in executive function and attention.
実験室実験の利点と制限
One of the significant advantages of DFB is its selectivity for the dopamine transporter. DFB has been shown to have minimal binding to other neurotransmitter transporters, reducing the risk of off-target effects. However, DFB's selectivity for the dopamine transporter can also be a limitation, as it may not be effective in treating neurological disorders that involve other neurotransmitters.
将来の方向性
DFB has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in humans. Additionally, future research should investigate the optimal dosage and administration of DFB to maximize its therapeutic benefits while minimizing side effects. Further studies should also investigate the long-term effects of DFB on dopamine levels and neurological function. Finally, future research should explore the potential of DFB in treating other neurological disorders beyond Parkinson's disease, ADHD, and drug addiction.
合成法
DFB can be synthesized using a two-step process. The first step involves the reaction of 2,5-difluorobenzyl chloride with N,N-dimethyl-4-piperidone to form N-(2,5-difluorobenzyl)-N,1-dimethyl-4-piperidinone. The second step involves the reduction of the ketone to the amine using sodium borohydride.
科学的研究の応用
DFB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. DFB has been shown to selectively bind to the dopamine transporter, which plays a critical role in regulating dopamine levels in the brain. By binding to the dopamine transporter, DFB can increase dopamine levels in the brain, which can improve cognitive function and reduce symptoms of neurological disorders.
特性
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2/c1-17-7-5-13(6-8-17)18(2)10-11-9-12(15)3-4-14(11)16/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCFHFWLBNMJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)


![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5758808.png)

![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)
amino]ethanol](/img/structure/B5758822.png)
![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)

